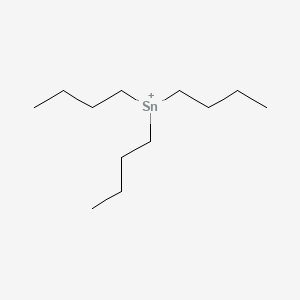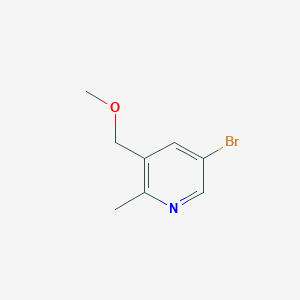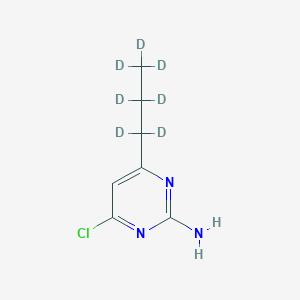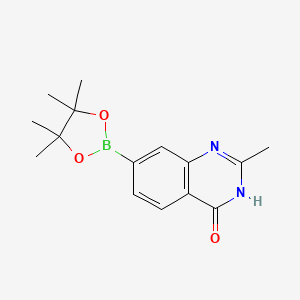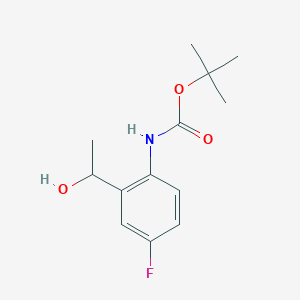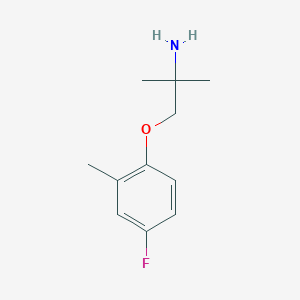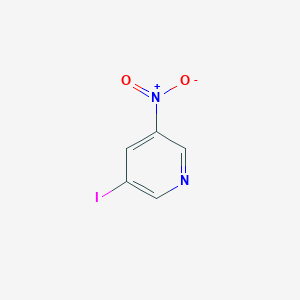
3-Iodo-5-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-5-nitropyridine is a chemical compound with the molecular formula C5H3IN2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both iodine and nitro groups on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-nitropyridine typically involves the nitration of 3-iodopyridine. One common method is the reaction of pyridine and substituted pyridines with dinitrogen pentoxide (N2O5) in an organic solvent, which gives the N-nitropyridinium ion. This ion, when reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water, yields 3-nitropyridine . The iodination of 3-nitropyridine can then be achieved using iodine and a suitable oxidizing agent.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are commonly used for the reduction of the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used, although care must be taken due to the potential for over-oxidation.
Major Products
Substitution: Products depend on the nucleophile used; for example, methoxy-substituted pyridines if methoxide is used.
Reduction: The major product is 3-iodo-5-aminopyridine.
Oxidation: Products vary based on the extent of oxidation, potentially leading to ring-cleaved products.
Scientific Research Applications
3-Iodo-5-nitropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a precursor for biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-Iodo-5-nitropyridine in various applications depends on its chemical reactivity. The nitro group is electron-withdrawing, making the pyridine ring more susceptible to nucleophilic attack. The iodine atom can participate in halogen bonding, influencing molecular interactions. These properties make it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-iodo-5-nitropyridine: Similar in structure but with a chlorine atom instead of a hydrogen atom at the 2-position.
3-Iodo-4-nitropyridine: The nitro group is at the 4-position instead of the 5-position.
3-Iodo-5-aminopyridine: The nitro group is reduced to an amino group.
Uniqueness
3-Iodo-5-nitropyridine is unique due to the specific positioning of the iodine and nitro groups on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic chemistry.
Properties
CAS No. |
25391-55-3 |
|---|---|
Molecular Formula |
C5H3IN2O2 |
Molecular Weight |
249.99 g/mol |
IUPAC Name |
3-iodo-5-nitropyridine |
InChI |
InChI=1S/C5H3IN2O2/c6-4-1-5(8(9)10)3-7-2-4/h1-3H |
InChI Key |
HDZLPAJJGVYASR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1I)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




